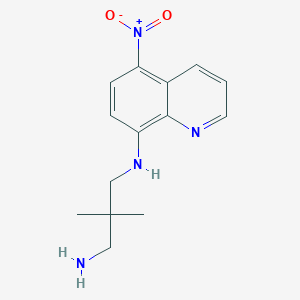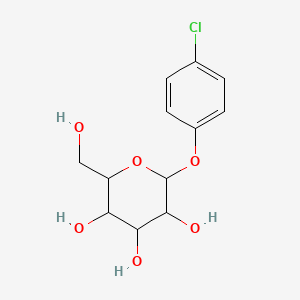![molecular formula C11H11FN4O3 B4926222 2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4926222.png)
2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as "FDAMH" and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of FDAMH is not well understood. However, it is believed to act as a hydrazinecarboxamide, which can undergo various chemical reactions, such as oxidation, reduction, and condensation. These reactions can lead to the formation of various organic compounds, which may have biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FDAMH are not well studied. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. It has also been reported to have good solubility in various solvents, which makes it easy to handle in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
FDAMH has several advantages for use in laboratory experiments. It is readily available and easy to synthesize. It has good solubility in various solvents, which makes it easy to handle in laboratory experiments. It also has low toxicity, which makes it safe for use in laboratory experiments. However, FDAMH has some limitations for use in laboratory experiments. It is relatively expensive compared to other reagents, which may limit its use in some experiments. It also has limited stability, which may limit its shelf life.
Zukünftige Richtungen
There are several future directions for the use of FDAMH in scientific research. It can be used in the synthesis of novel drug candidates for the treatment of various diseases. It can also be used in the synthesis of new organic compounds with promising biological activities. Further studies are needed to understand the mechanism of action of FDAMH and its biochemical and physiological effects. Optimization of the synthesis method of FDAMH can also lead to improved yields and reduced costs.
Synthesemethoden
The synthesis of FDAMH involves the reaction of 4-fluorophenylhydrazine and pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with carboxylic acid to yield the final product. The yield of FDAMH can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
FDAMH has been extensively used in scientific research due to its potential applications in various areas. It has been used in the synthesis of various organic compounds, such as pyrrolidine derivatives, which have shown promising biological activities. FDAMH has also been used as a reagent in the synthesis of novel drug candidates for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O3/c12-6-1-3-7(4-2-6)16-9(17)5-8(10(16)18)14-15-11(13)19/h1-4,8,14H,5H2,(H3,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYJTULDXUCAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)


![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)


![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)

![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)

![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl butylcarbamate](/img/structure/B4926230.png)